molecular formula C8H18O B1252935 (R)-4-Methyl-1-heptanol

(R)-4-Methyl-1-heptanol

Cat. No. B1252935
M. Wt: 130.23 g/mol
InChI Key: LLUQZGDMUIMPTC-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-4-methyl-1-heptanol is an aliphatic alcohol. It has a role as a metabolite.

Scientific Research Applications

Dielectric and Relaxational Behavior

Research involving close analogs of (R)-4-Methyl-1-heptanol, such as 5-methyl-3-heptanol and 4-methyl-3-heptanol, has focused on their dielectric and relaxational behavior. These compounds exhibit unique relaxational characteristics intermediate between those of other monohydroxy alcohols. Studies using rheology and dielectric spectroscopy have explored these properties in detail (Gainaru et al., 2014); (Pawlus et al., 2013).

Synthesis and Biological Activity

The synthesis and biological activity of isomers of 4-methyl-3-heptanol have been studied, particularly in the context of their role as components of aggregation pheromones in insects like bark beetles and ants. This research is vital for understanding the chemical ecology of these species (Zada et al., 2004).

Combustion and Emission Characteristics

Studies have also examined the combustion and emission characteristics of compounds like n-heptanol when blended with biodiesel. Such research is crucial for developing cleaner and more efficient fuel alternatives (El-Seesy et al., 2020); (El-Seesy & He et al., 2021).

Chemical Analysis Techniques

Research has also been conducted on the determination of rhodium in organic solutions, involving alcohols similar to (R)-4-Methyl-1-heptanol. These studies contribute to advancements in analytical chemistry, particularly in atomic absorption spectrometry (Kauppinen & Smolander, 1994).

Pheromone Identification and Synthesis

Further studies include the isolation, identification, and synthesis of volatile compounds from ants, involving derivatives of 4-methyl-3-heptanol. Such research enhances our understanding of pheromone communication in insect species (Riley et al., 1974).

properties

Product Name

(R)-4-Methyl-1-heptanol

Molecular Formula

C8H18O

Molecular Weight

130.23 g/mol

IUPAC Name

(4R)-4-methylheptan-1-ol

InChI

InChI=1S/C8H18O/c1-3-5-8(2)6-4-7-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

LLUQZGDMUIMPTC-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@H](C)CCCO

Canonical SMILES

CCCC(C)CCCO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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